molecular formula C17H17FO B092482 4-Tert-butyl-4'-fluorobenzophenone CAS No. 16574-58-6

4-Tert-butyl-4'-fluorobenzophenone

Cat. No.: B092482
CAS No.: 16574-58-6
M. Wt: 256.31 g/mol
InChI Key: BLCLMQWXFWFIDB-UHFFFAOYSA-N
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Description

4-Tert-butyl-4’-fluorobenzophenone is an organic compound with the molecular formula C17H17FO. It is a derivative of phenol and is widely used in the polymer industry. This compound is monofunctional and is used to control molecular weight by limiting chain growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-4’-fluorobenzophenone can be synthesized from 4-fluorobenzoyl chloride and 4-tert-butylphenylboronic acid using the Suzuki-Miyaura coupling reaction. The reaction is typically carried out in the presence of caesium carbonate and tetrakis(triphenylphosphine)palladium(0) in toluene at 100°C for 16 hours .

Industrial Production Methods

The industrial production of 4-tert-butyl-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-4’-fluorobenzophenone undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and bromide ions in combination with cobalt(II) acetate or cerium(III) acetate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-Tert-butyl-4’-fluorobenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Widely used in the polymer industry to control molecular weight and improve material properties

Mechanism of Action

The mechanism of action of 4-tert-butyl-4’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. For example, in polymer chemistry, it acts as a chain terminator, limiting the growth of polymer chains and controlling molecular weight. In biological systems, it may interact with enzymes or receptors, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar in structure but lacks the fluorine substituent.

    4-Fluorobenzophenone: Similar but lacks the tert-butyl group.

    4-tert-Butylcatechol: Contains a catechol group instead of the benzophenone structure.

Uniqueness

4-Tert-butyl-4’-fluorobenzophenone is unique due to the presence of both the tert-butyl and fluorine substituents, which impart distinct chemical and physical properties. These substituents influence its reactivity, stability, and applications in various fields .

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCLMQWXFWFIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640555
Record name (4-tert-Butylphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16574-58-6
Record name (4-tert-Butylphenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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